1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione
Overview
Description
1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione, also known as BPEPD, is a chemical compound that has been widely used in scientific research for its potential applications in the field of medicine. This compound is a pyrrolidinedione derivative, which has been shown to have various biochemical and physiological effects on the human body.
Mechanism of Action
The mechanism of action of 1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects on the human body. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. 1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione is its potential as a drug candidate for the treatment of various diseases. It has been shown to have a favorable toxicity profile and low side effects, which make it a promising candidate for further development. However, one of the limitations of 1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug candidate for the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to optimize the synthesis of 1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione and improve its solubility in water to facilitate its administration in vivo.
Scientific Research Applications
1-{2-[4-(benzyloxy)phenoxy]ethoxy}-2,5-pyrrolidinedione has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, which make it a promising candidate for drug development.
properties
IUPAC Name |
1-[2-(4-phenylmethoxyphenoxy)ethoxy]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-18-10-11-19(22)20(18)25-13-12-23-16-6-8-17(9-7-16)24-14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRALCFCGHMTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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